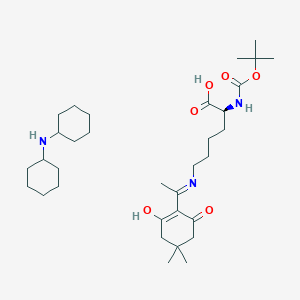

Boc-l-lys(dde)-oh dcha

Description

BenchChem offers high-quality Boc-l-lys(dde)-oh dcha suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-l-lys(dde)-oh dcha including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C33H57N3O6 |

|---|---|

Molecular Weight |

591.8 g/mol |

IUPAC Name |

N-cyclohexylcyclohexanamine;(2S)-6-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |

InChI |

InChI=1S/C21H34N2O6.C12H23N/c1-13(17-15(24)11-21(5,6)12-16(17)25)22-10-8-7-9-14(18(26)27)23-19(28)29-20(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h14,24H,7-12H2,1-6H3,(H,23,28)(H,26,27);11-13H,1-10H2/t14-;/m0./s1 |

InChI Key |

MKNHYUNWTCHWPY-UQKRIMTDSA-N |

Isomeric SMILES |

CC(=NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

Canonical SMILES |

CC(=NCCCCC(C(=O)O)NC(=O)OC(C)(C)C)C1=C(CC(CC1=O)(C)C)O.C1CCC(CC1)NC2CCCCC2 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Deep Dive: Boc-L-Lys(Dde)-OH·DCHA in Orthogonal Peptide Synthesis

[1]

Executive Summary

Boc-L-Lys(Dde)-OH[1]·DCHA (CAS: 444795-66-8) is a specialized amino acid building block designed for Boc solid-phase peptide synthesis (SPPS) strategies requiring orthogonal side-chain manipulation. Unlike standard Boc-Lys(Z)-OH, where the side chain is cleaved simultaneously with the resin release (via HF or TFMSA), the Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group allows for selective side-chain deprotection using hydrazine while the peptide remains anchored to the resin.

This guide details the physicochemical properties, critical desalting protocols, and orthogonal workflows necessary to utilize this reagent for synthesizing branched peptides, cyclic structures, or side-chain conjugates within a Boc chemistry framework.

Part 1: Molecular Architecture & Properties

The molecule is supplied as a Dicyclohexylamine (DCHA) salt.[2] This salt form enhances shelf-life stability and crystallinity but must be converted to the free acid prior to activation in SPPS to prevent coupling interference.

Chemical Specifications

| Property | Data |

| Chemical Name | N-α-t-Boc-N-ε-Dde-L-lysine dicyclohexylamine salt |

| CAS Number | 444795-66-8 |

| Molecular Formula | |

| Molecular Weight | 591.83 g/mol (Salt) / 410.51 g/mol (Free Acid) |

| Solubility | Soluble in DCM, DMF, EtOAc (Free acid); Limited in water |

| Purity Requirement | >98% (HPLC) to minimize truncated sequences |

The Orthogonal Logic (Boc vs. Dde)

The power of this building block lies in its orthogonality .[3][4] In standard Boc SPPS, the N-α-Boc group is acid-labile (TFA), and the benzyl-based side chains are strong-acid labile (HF). The Dde group introduces a third dimension: Nucleophile Lability .

-

Boc (N-α): Removed by 50% TFA (Acidic).

-

Dde (N-ε): Stable to TFA. Removed by 2% Hydrazine (Nucleophilic).[5][6]

-

Resin Linker (e.g., MBHA/PAM): Stable to both TFA and Hydrazine. Cleaved by HF .

This allows the researcher to expose the Lysine

Caption: Orthogonal cleavage map showing the stability of Dde to TFA and its specific sensitivity to Hydrazine.

Part 2: Pre-Synthesis Protocol (DCHA Removal)

CRITICAL STEP: You cannot use the DCHA salt directly in coupling reactions involving uronium salts (HBTU/HATU) or carbodiimides (DCC/DIC) without risk. The free amine (Dicyclohexylamine) can compete for the activated ester or alter the pH, leading to racemization or low yields.

Protocol: Conversion to Free Acid

Objective: Isolate Boc-L-Lys(Dde)-OH free acid from the DCHA salt.

-

Dissolution: Suspend 1.0 g of Boc-L-Lys(Dde)-OH·DCHA in 30 mL of Ethyl Acetate (EtOAc) .

-

Partition: Transfer to a separatory funnel.

-

Acid Wash: Wash the organic layer 3 times with 15 mL of ice-cold 5%

(Potassium Bisulfate) or 10% Citric Acid. -

Brine Wash: Wash the organic layer once with saturated NaCl (Brine) to remove residual water/acid.

-

Drying: Dry the EtOAc layer over anhydrous

or -

Concentration: Evaporate the solvent under reduced pressure (Rotavap) to yield a viscous oil or foam.

-

Validation: The product should be used immediately or stored at -20°C.

Part 3: SPPS Integration & Dde Removal

Once the free acid is obtained, it is introduced into the Boc SPPS cycle.

Coupling Step

Use standard Boc coupling protocols. The Dde group is bulky; ensure efficient activation.

-

Reagents: 3 eq. Amino Acid / 3 eq. DIC / 3 eq. HOBt in DMF.

-

Time: 1–2 hours.

-

Monitoring: Kaiser Test (Ninhydrin) will be negative upon completion.

The Orthogonal Deprotection (Dde Removal)

Perform this step after the peptide chain is fully assembled (or at the specific stage where branching is required), but before HF cleavage.

Reagent: 2% Hydrazine Monohydrate (

Step-by-Step Protocol:

-

Wash: Wash resin with DMF (3 x 1 min).

-

Deprotection 1: Add 2% Hydrazine/DMF.[5][6] Agitate for 3 minutes . Drain.

-

Note: The byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) absorbs UV at 290 nm, allowing spectrophotometric monitoring.

-

-

Deprotection 2: Add fresh 2% Hydrazine/DMF. Agitate for 7 minutes . Drain.

-

Deprotection 3: Add fresh 2% Hydrazine/DMF. Agitate for 5 minutes . Drain.

-

Wash: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

-

Warning: Residual hydrazine will react with subsequent activated amino acids.

-

-

Validation: Perform a Kaiser Test. It should be Positive (Blue), indicating the

-amine is now free.

Caption: Operational workflow from salt conversion to final resin cleavage.

Part 4: Troubleshooting & Scientific Integrity

N N Migration

A known side reaction with Dde is the migration of the protecting group from the

-

Prevention: Ensure the N-terminus is Boc-protected before removing the Dde group if you intend to modify the side chain.[5] Do not remove Dde if the N-terminus is free (deprotected).[8]

Hydrazine Risks

High concentrations of hydrazine (>2%) or prolonged exposure can lead to:

-

Amide Bond Cleavage: Particularly at Glycine residues.

-

Arginine Modification: Conversion of Nitro-Arginine (common in Boc chemistry) to Ornithine.[8]

-

Control: Strictly adhere to the 2% concentration and limiting total exposure time to <20 minutes.

Allyl Alternative

If the peptide contains Hydrazine-sensitive moieties (e.g., specific unnatural amino acids), consider using Boc-Lys(Fmoc)-OH (if using base-labile orthogonality, though rare in Boc chemistry) or Boc-Lys(Alloc)-OH (Palladium labile) as an alternative orthogonal strategy.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6451374, Z-Lys(Boc)-OH.DCHA (Analogous Salt Structure Data). Retrieved from [Link]

Sources

- 1. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 7. CN105646286A - Preparation method of double-protection lysine with Boc side-chain amino protection - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

Boc-l-lys(dde)-oh dcha chemical structure and properties

Boc-L-Lys(Dde)-OH DCHA: Structure, Properties, and Advanced Orthogonal Applications in Peptide Synthesis

Executive Summary

In the synthesis of complex therapeutic peptides—such as GLP-1 receptor agonists, cyclic peptides, and fluorescently labeled probes—site-specific modification is a critical requirement. Boc-L-Lys(Dde)-OH DCHA (CAS: 444795-66-8) serves as a premier building block for these advanced architectures. By providing orthogonal protection for the

As a Senior Application Scientist, I have structured this technical guide to move beyond basic specifications. We will explore the molecular causality behind its design, the mechanistic logic of its orthogonal deprotection, and provide a self-validating experimental protocol for its application in Solid-Phase Peptide Synthesis (SPPS).

Molecular Architecture and Physicochemical Properties

The Causality of the DCHA Salt Form

A common challenge in peptide chemistry is the physical state of highly functionalized amino acid derivatives. The free base of Boc-Lys(Dde)-OH (Molecular Weight: 410.51 g/mol ) often presents as a thick oil or a highly hygroscopic amorphous solid, making precise molar weighing and long-term storage difficult[1].

To engineer a solution, the compound is formulated as a dicyclohexylammonium (DCHA) salt . The addition of dicyclohexylamine (C12H23N) promotes the formation of a highly crystalline, free-flowing powder[2]. This salt formulation not only enhances benchtop stability by preventing moisture absorption but also ensures exact stoichiometric accuracy during automated peptide synthesis[3].

Quantitative Data Summary

The following table summarizes the critical physicochemical parameters of the DCHA salt variant compared to its free base counterpart.

| Property | Boc-L-Lys(Dde)-OH (Free Base) | Boc-L-Lys(Dde)-OH DCHA Salt |

| CAS Number | 444795-66-8 (Base) | 444795-66-8 (Salt) |

| Molecular Formula | C₂₁H₃₄N₂O₆ | C₂₁H₃₄N₂O₆ · C₁₂H₂₃N (C₃₃H₅₇N₃O₆) |

| Molecular Weight | 410.51 g/mol | 591.83 g/mol |

| Appearance | Viscous oil / Off-white solid | Highly crystalline white powder |

| Boc (tert-butyloxycarbonyl) | Boc (tert-butyloxycarbonyl) | |

| Dde (1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl) | Dde | |

| Storage Conditions | 2–8 °C, desiccated | 2–8 °C, desiccated |

Data synthesized from authoritative chemical repositories[1],[3],[2].

Mechanistic Insights: The Orthogonal Protection Strategy

The true value of Boc-L-Lys(Dde)-OH lies in its absolute orthogonality. In a Boc-SPPS strategy, the growing peptide chain requires repeated exposure to strong acids (e.g., 50% Trifluoroacetic Acid in DCM) to remove the

Why Dde?

The Dde group is completely stable to acidic conditions. Therefore, during the iterative cycles of Boc removal and amino acid coupling, the

The Cleavage Mechanism:

When side-chain modification is required, the Dde group is cleaved using a dilute solution of hydrazine (typically 2% in DMF). Hydrazine acts as a potent nucleophile, attacking one of the carbonyl carbons on the dioxocyclohexylidene ring. This triggers a rapid intramolecular cyclization, releasing the free

Workflow of orthogonal deprotection using Boc-Lys(Dde) in solid-phase peptide synthesis.

Experimental Protocols: A Self-Validating System

In high-stakes drug development, assuming a reaction has gone to completion is a critical failure point. The following protocol for Dde removal is designed as a self-validating system . Because the pyrazole byproduct generated during Dde cleavage absorbs strongly at 290–300 nm, researchers can spectrophotometrically monitor the reaction in real-time to guarantee complete deprotection before moving to the expensive conjugation step[4].

Step-by-Step Methodology: Dde Deprotection and Conjugation

Phase 1: Preparation & Desalting

-

Freeing the Base: Because the building block is a DCHA salt, ensure that during the initial coupling of Boc-Lys(Dde)-OH DCHA to the resin, a suitable coupling reagent (e.g., HBTU/DIEA or DIC/HOBt) is used that can accommodate or neutralize the DCHA counter-ion.

-

Resin Swelling: After the linear peptide sequence is complete, swell the peptide-resin (containing the incorporated Lys(Dde) residue) in N,N-dimethylformamide (DMF) for 15 minutes.

Phase 2: Hydrazine-Mediated Cleavage 3. Reagent Preparation: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF. Caution: Do not exceed 2% concentration, as higher levels may induce side reactions such as the conversion of Arginine to Ornithine. 4. Treatment: Add the 2% hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate gently at room temperature for 3 minutes[5]. 5. Collection: Drain the reaction solution into a collection vessel. 6. Iteration: Repeat the hydrazine treatment two additional times (3 x 3 minutes total)[5]. Collect all fractions.

Phase 3: Self-Validation (Spectrophotometric Monitoring) 7. UV Analysis: Measure the UV absorbance of the collected fractions at 290 nm against a 2% hydrazine/DMF blank. 8. Validation Logic: The first fraction will show a massive spike in absorbance due to the pyrazole byproduct. By the third fraction, the absorbance should return to baseline. If the third fraction still shows significant absorbance, repeat the hydrazine treatment until the baseline is achieved, proving 100% deprotection.

Phase 4: Side-Chain Conjugation 9. Washing: Wash the resin thoroughly with DMF (5 x 1 min) and DCM (5 x 1 min) to remove all traces of hydrazine. 10. Coupling: Introduce the desired side-chain modifier (e.g., Palmitic acid for half-life extension, or FITC for imaging) using standard activation chemistry (e.g., 3 eq Modifier, 3 eq HATU, 6 eq DIEA in DMF) for 2 hours.

Applications in Drug Development

The precise spatial control afforded by Boc-L-Lys(Dde)-OH DCHA has driven major advancements in modern therapeutics:

-

Metabolic Hormones (GLP-1 Analogs): The attachment of lipophilic fatty diacids (like stearic or palmitic acid) to the

-amine of a specific lysine residue is the mechanistic basis for extending the half-life of GLP-1 receptor agonists. Dde protection ensures the fatty acid is attached only at the targeted lysine. -

Cyclic Peptides: By utilizing Boc-Lys(Dde)-OH alongside a selectively protected Glutamic acid (e.g., Glu(OAll)), researchers can selectively unmask both side chains on the solid support and cyclize them via a lactam bridge, drastically improving the proteolytic stability of the peptide.

-

Multimodal Probes: The orthogonal nature allows for the synthesis of peptides with a fluorophore (e.g., DABCYL) on the lysine side chain and a targeting moiety (e.g., Folic Acid) at the N-terminus, creating highly specific diagnostic tools.

References

-

Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis Baishixing - ETW International[Link]

-

Boc-Lys(Dde).DCHA Product Specifications Bapeks[Link]

-

Removal of the Lys(Dde) protecting group to liberate the primary amine ResearchGate[Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups Aapptec Peptides [Link]

Sources

Synthesis Pathway and Methodological Framework for Boc-L-Lys(Dde)-OH DCHA

Executive Summary

In complex solid-phase peptide synthesis (SPPS) and the development of branched or cyclic peptides, orthogonal protection strategies are paramount. Boc-L-Lys(Dde)-OH DCHA (N-α-t-Butyloxycarbonyl-N-ε-[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]-L-lysine dicyclohexylamine salt) serves as a critical building block. It provides a highly specific orthogonal axis: the α-amine is protected by the acid-labile Boc group, while the ε-amine is shielded by the hydrazine-labile Dde group.

This technical guide delineates the synthesis pathway of this molecule, emphasizing the chemical causality behind experimental choices, self-validating protocol design, and the thermodynamic rationale for isolating the product as a dicyclohexylamine (DCHA) salt.

Mechanistic Rationale for Orthogonal Protection

The Dde protecting group, first introduced by 1, forms a vinylogous amide with primary amines[1]. This structure is stabilized by extensive intramolecular hydrogen bonding and resonance, rendering it highly stable to the acidic conditions used for Boc removal (e.g., Trifluoroacetic acid) and the basic conditions used for Fmoc removal (e.g., 20% Piperidine). However, it is rapidly and quantitatively cleaved by mild nucleophiles, specifically 2% hydrazine in DMF.

While Dde is generally stable, researchers must be aware of potential Dde migration to unprotected lysine side chains during prolonged basic exposure, a phenomenon documented in 2[2].

Figure 1: Orthogonal deprotection pathways for Boc-L-Lys(Dde)-OH.

Chemical Causality in Synthesis & Salt Formation

The synthesis of Boc-L-Lys(Dde)-OH DCHA is executed in two primary stages: Condensation and Salt Precipitation .

-

Condensation (Vinylogous Amide Formation): Starting from Boc-L-Lys-OH, the free ε-amine is reacted with 2-acetyldimedone (Dde-OH). This reaction is conducted in refluxing ethanol with N,N-diisopropylethylamine (DIPEA)[3].

-

Causality: Ethanol acts as a protic solvent that facilitates the dehydration of the intermediate carbinolamine. DIPEA is critical to maintain the ε-amine in its unprotonated, nucleophilic state without competing for the electrophilic center of 2-acetyldimedone.

-

-

DCHA Salt Formation: Free carboxylic acids of protected amino acids are notoriously hygroscopic oils or amorphous foams, making precise stoichiometric weighing impossible and accelerating degradation.

-

Causality: The addition of Dicyclohexylamine (DCHA) to the free acid in a non-polar solvent (like ethyl acetate or diethyl ether) forces the precipitation of a highly crystalline, thermodynamically stable salt. This self-validates the purification process, as impurities remain dissolved in the mother liquor.

-

Figure 2: Step-by-step chemical synthesis workflow for Boc-L-Lys(Dde)-OH DCHA.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric requirements and physicochemical properties expected during the synthesis and validation of the compound.

| Parameter / Reagent | Value / Equivalents | Purpose / Notes |

| Boc-L-Lys-OH | 1.0 eq | Starting material; α-amine pre-protected. |

| 2-Acetyldimedone | 1.5 eq | Dde donor; excess ensures complete conversion. |

| DIPEA | 2.5 - 3.0 eq | Non-nucleophilic base; prevents ε-amine protonation. |

| Ethanol | ~5 mL / mmol | Protic solvent; drives dehydration step. |

| Dicyclohexylamine | 1.05 eq | Salt-forming agent; slight excess maximizes yield. |

| Molecular Weight (Salt) | 591.83 g/mol | C₂₁H₃₄N₂O₆ · C₁₂H₂₃N. |

| UV Absorbance (Dde) | λ_max ≈ 270 nm | Used for HPLC/TLC self-validation. |

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. Each phase includes a checkpoint to ensure structural integrity before proceeding.

Phase 1: Condensation and Dde Protection

-

Preparation: Suspend Boc-L-Lys-OH (10.0 mmol, 2.46 g) in absolute ethanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Activation: Add 2-acetyldimedone (15.0 mmol, 2.73 g) followed by DIPEA (25.0 mmol, 4.35 mL)[3]. The suspension will gradually clear as the amine is deprotonated and dissolves.

-

Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 15–17 hours.

-

Validation Checkpoint: Perform TLC (DCM:MeOH 9:1). The starting material (ninhydrin-positive, UV-negative) should disappear, replaced by a new spot (ninhydrin-negative, strongly UV-active at 254/270 nm).

-

-

Concentration: Cool the mixture to room temperature and remove the ethanol under reduced pressure via rotary evaporation.

Phase 2: Acidic Workup

-

Solvent Exchange: Dissolve the resulting crude oil in Ethyl Acetate (150 mL).

-

Washing: Wash the organic layer sequentially with 1M HCl (3 × 50 mL) to remove unreacted DIPEA and any trace starting material. Follow with a saturated NaCl brine wash (50 mL) to remove excess water.

-

Causality: The acidic wash ensures the product remains in its protonated free-acid form (soluble in EtOAc) while partitioning basic impurities into the aqueous phase.

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate to yield Boc-L-Lys(Dde)-OH as a viscous, pale-yellow oil.

Phase 3: DCHA Salt Crystallization

-

Dissolution: Redissolve the crude Boc-L-Lys(Dde)-OH free acid in a minimal amount of dry Ethyl Acetate (approx. 30 mL). If necessary, add a small volume of Diethyl Ether to adjust polarity.

-

Precipitation: Under vigorous stirring, add Dicyclohexylamine (10.5 mmol, 2.1 mL) dropwise. A white crystalline precipitate should begin forming almost immediately.

-

Maturation: Stir the suspension at room temperature for 2 hours, then cool to 4°C overnight to maximize the thermodynamic yield of the crystal lattice.

-

Isolation: Filter the precipitate through a sintered glass funnel. Wash the filter cake with cold Diethyl Ether (2 × 20 mL) to remove any residual DCHA and unreacted 2-acetyldimedone.

-

Drying: Dry the resulting white powder under high vacuum to constant weight.

-

Validation Checkpoint: Confirm purity via RP-HPLC (monitoring at 270 nm) and verify the mass via ESI-MS (Expected [M-H]⁻ for free acid = 409.2 m/z).

-

References

- Bycroft, B. W., Chan, W. C., Chhabra, S. R., Teesdale-Spittle, P. H., & Hardy, P. M. (1993). A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis. J. Chem. Soc., Chem. Commun.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGBV39wgJzoxISpW3QvgpyDXbAPRzywaQoiRDWK9y-m3waHwzzaPHwfmCmxqT_irP49ZJYAAVJEu61DIKE_xGqb2j_lGW4sbOb2Dx7uFayvs4E0RyK6G6z8fzVAvzGgBRivO4f1AvyVJepPkzsLLn4ZvGv2Y1zoF40THIyHw==]

- Augustyns, K., Kraas, W., & Jung, G. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. PubMed / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHe8cjovWDzRn1VYS-DyuHrBfllShwK-1IrTwqND9Avx0ziLt6cB4D2Co1imYm620M92iKPzoi7iNi1SuoGJ0O_kbr_TqmC7Rgl3xSSPHkIFyFw45-DPJCKVEXwl69Wp7p2qA==]

- MilliporeSigma. Boc-l-lys(dde)-oh dcha | 444795-66-8 Product Specification.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTdS9INfUghHoddwvRRS_YuJOfqEtyl2Ut_HqL4V50TJjNk5pX82bHcj8p-CCW5jRbWkitzs1G7pDliSw4ujlS9zYGJ1qVLiskR36H4lC0Y6ZW0hWpeKkpDXtw4TG_GsdAgIDvQkPQ4ik8rVzhVp72CRFWBOVRu29SIMWKnInGTQ==]

- ChemicalBook. Fmoc-L-Lys(Dde)-OH synthesis methodology. (Adapted for Boc-chemistry protocols).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoGDcutGbb3yjfWMEMeBCOluQWHfQc6wYfcqG_fdqqF8vvyypuPS_uBJy--s-xpTWJiJdZQ6SMOo6YrP090IApvfDI3U5m2VBOjIXdTXRAMADOcMyeZiDTG4zav2NITGHR_qsXsBFulDQrETCGw9P9tqoNAYig]

Sources

- 1. A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fmoc-L-Lys(Dde)-OH synthesis - chemicalbook [chemicalbook.com]

The Dde Protecting Group in Peptide Chemistry: A Technical Guide

An In-depth Exploration of Mechanism, Strategy, and Application for Researchers, Scientists, and Drug Development Professionals.

In the intricate world of peptide synthesis, the strategic use of protecting groups is paramount to achieving high-purity, complex peptide structures. Among the arsenal of available tools, the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group has carved out a crucial niche, particularly in the context of modern Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of the Dde protecting group, from its core chemical principles to its practical applications in the synthesis of sophisticated peptide architectures.

The Core Principle: Orthogonal Protection

The power of the Dde group lies in its orthogonality . In peptide chemistry, orthogonality refers to the ability to selectively remove one type of protecting group in the presence of others.[] The Dde group is engineered to be stable under the conditions used to remove the very common 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc) protecting groups.[2][3]

-

Fmoc Group: Removed by basic conditions, typically with a solution of piperidine in N,N-dimethylformamide (DMF).[4]

-

Boc Group: Removed by acidic conditions, such as trifluoroacetic acid (TFA).[2]

The Dde group, in contrast, is selectively cleaved by treatment with dilute hydrazine.[2][3] This unique removal condition allows for the deprotection of a specific site on the peptide chain while the rest of the molecule remains fully protected. This selective deprotection is the gateway to creating complex peptide structures such as branched peptides, cyclic peptides, and peptides conjugated to other molecules like dyes or lipids.

The Mechanism of Dde Protection and Deprotection

The Dde group is typically used to protect the primary amine of the side chain of amino acids like lysine or ornithine.[4]

Introduction of the Dde Group

The Dde group is introduced to the ε-amino group of lysine through a reaction with 2-acetyldimedone. The resulting Fmoc-Lys(Dde)-OH is a commercially available building block ready for use in SPPS.

The Mechanism of Dde Cleavage by Hydrazine

The removal of the Dde group is most commonly achieved using a dilute solution of hydrazine (typically 2% in DMF). The cleavage mechanism proceeds via a nucleophilic attack of hydrazine on one of the carbonyl groups of the dioxocyclohexylidene ring. This is followed by an intramolecular cyclization, which results in the formation of a stable pyrazole byproduct and the release of the free amine on the peptide side chain.[2]

Caption: Mechanism of Dde deprotection by hydrazine.[2]

Stability and Potential Side Reactions

While the Dde group is generally robust, it is not without its potential pitfalls. A key consideration is the possibility of Dde migration .

Studies have shown that an unprotected ε-amino group of a lysine residue can acquire the Dde group from another Dde-protected amine, either on the same or a different peptide chain.[5][6] This migration can occur during the piperidine treatment used for Fmoc removal or even in neat DMF.[5] The addition of piperidine can accelerate this side reaction.[5]

To mitigate Dde migration, it has been shown that using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) for Fmoc cleavage can be a successful strategy.[5] Additionally, the more sterically hindered ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group was developed to be less prone to migration.[7][8]

It is also important to note that hydrazine can also remove Fmoc groups. Therefore, when selective Dde removal is required, the N-terminal α-amino group should be protected with a Boc group.[7]

Experimental Protocols

The following are generalized protocols for the removal of the Dde protecting group in SPPS.

Standard Dde Deprotection with Hydrazine

Objective: To selectively remove the Dde protecting group from a resin-bound peptide.

Materials:

-

Dde-protected peptide-resin

-

2% (v/v) hydrazine monohydrate in DMF

-

DMF (peptide synthesis grade)

-

Reaction vessel

Procedure:

-

Swell the Dde-protected peptide-resin in DMF for 15-30 minutes.[2]

-

Drain the DMF.

-

Add the 2% hydrazine in DMF solution to the resin (approximately 10-25 mL per gram of resin).

-

Agitate the mixture gently at room temperature for 3-10 minutes. This treatment is typically repeated two more times for complete removal.[4]

-

Thoroughly wash the resin with DMF (at least 5 times) to remove all traces of hydrazine and the pyrazole byproduct.[2][4]

The resin is now ready for the subsequent synthetic step, such as side-chain modification or cyclization.

Alternative Dde Deprotection for Enhanced Orthogonality

Objective: To remove the Dde group under conditions that leave the Fmoc group intact.

Materials:

-

Dde-protected peptide-resin with N-terminal Fmoc protection

-

Deprotection solution: 0.5 M hydroxylamine hydrochloride and 0.5 M imidazole in N-methyl-2-pyrrolidone (NMP)[4][7]

-

NMP and DMF (peptide synthesis grade)

-

Reaction vessel

Procedure:

-

Wash the peptide-resin with DMF.

-

Add the hydroxylamine/imidazole solution in NMP to the resin.

-

Agitate the mixture at room temperature. The reaction time will need to be optimized depending on the specific peptide sequence.

-

Wash the resin thoroughly with NMP and then DMF.

This method provides a higher degree of orthogonality between the Dde and Fmoc protecting groups.[4]

Applications in Complex Peptide Synthesis

The true utility of the Dde protecting group is realized in the synthesis of non-linear and modified peptides.

Branched Peptides

By incorporating a lysine residue protected with Dde, the peptide chain can be elongated from the C-terminus to the N-terminus in the standard fashion. After completion of the linear sequence, the N-terminus is protected (e.g., with a Boc group), and the Dde group is selectively removed. This exposes the ε-amino group of the lysine side chain, which can then serve as an anchor point for the synthesis of a second peptide chain, creating a branched structure.

Caption: Workflow for synthesizing a branched peptide using the Dde protecting group.

Cyclic Peptides

For the synthesis of side-chain-to-side-chain or head-to-side-chain cyclic peptides, the Dde group is invaluable.[9][10] For instance, a peptide can be synthesized with a lysine residue protected by Dde and another residue (e.g., aspartic or glutamic acid) with a side-chain protecting group that is also orthogonal to the Fmoc and resin-cleavage conditions. After assembling the linear peptide, the Dde and the other side-chain protecting group are selectively removed, and the newly exposed functional groups are then coupled to form a cyclic structure.[9]

Summary of Dde Protecting Group Properties

| Property | Description | References |

| Chemical Name | 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | [4] |

| Commonly Protects | ε-amino group of Lysine, Ornithine | [4][8] |

| Stability | Stable to acidic (TFA) and basic (piperidine) conditions. | [2][3] |

| Cleavage Reagent | 2% Hydrazine in DMF | [2][3] |

| Alternative Cleavage | Hydroxylamine hydrochloride/imidazole in NMP | [4] |

| Key Advantage | Orthogonal to Fmoc and Boc protecting groups. | |

| Potential Issue | Migration to unprotected amines. | [5][6] |

| Primary Applications | Synthesis of branched peptides, cyclic peptides, and peptide conjugates. | [9] |

Conclusion

The Dde protecting group is a powerful and versatile tool in the peptide chemist's toolbox. Its unique cleavage conditions provide the orthogonality necessary for the synthesis of complex, non-linear peptide architectures that are of significant interest in drug discovery and biomedical research. While careful consideration of potential side reactions like migration is necessary, a thorough understanding of its chemistry and the availability of optimized protocols make the Dde group an indispensable component of modern peptide synthesis strategies.

References

-

Augustin, M. A., & Bofill, J. M. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Letters in Peptide Science, 5(4), 277-282. [Link]

-

Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

-

Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine. Scite. [Link]

-

Selecting Orthogonal Building Blocks. MilliporeSigma. [Link]

-

Full Orthogonality between Dde and Fmoc: The Direct Synthesis of PNA−Peptide Conjugates. ResearchGate. [Link]

-

Supporting Information. The Royal Society of Chemistry. [Link]

-

Technical Support Information Bulletin 1182 - Removal of Dde and ivDde Protecting Groups. Aapptec Peptides. [Link]

-

A Dde-based carboxy linker for solid-phase synthesis. ResearchGate. [Link]

-

Synthesis of cyclic peptides as bioconjugation platforms. Scholarly Publications Leiden University. [Link]

Sources

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scite.ai [scite.ai]

- 7. peptide.com [peptide.com]

- 8. peptide.com [peptide.com]

- 9. bachem.com [bachem.com]

- 10. Cyclic Peptides: Examples, Synthesis and Applications [altabioscience.com]

Technical Monograph: Physicochemical Characterization and Synthetic Utility of Boc-L-Lys(Dde)-OH·DCHA

Technical Monograph: Physicochemical Characterization and Synthetic Utility of Boc-L-Lys(Dde)-OH[1][2]·DCHA

Executive Summary

Boc-L-Lys(Dde)-OH[1][2]·DCHA (CAS: 444795-66-8) is a specialized, orthogonally protected amino acid building block used in solid-phase peptide synthesis (SPPS) and complex organic synthesis.[1][2] It features a Boc (tert-butyloxycarbonyl) group on the

Physicochemical Profile

The DCHA salt form renders the otherwise oily or amorphous free acid into a stable, crystalline solid. However, the DCHA counterion must often be removed (desalted) prior to coupling to prevent interference with activation reagents like HBTU or HATU.

Table 1: Key Chemical Properties

| Property | Specification |

| Chemical Name | |

| CAS Number | 444795-66-8 |

| Molecular Formula | |

| Molecular Weight | 591.83 g/mol (Salt); ~410.5 g/mol (Free Acid) |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in organic solvents (DCM, DMF, MeOH, EtOH).[1][2][3][4][5] Sparingly soluble in water/ether. |

| Purity | Typically |

| Storage | Refrigerate ( |

Structural Analysis & Orthogonality

The power of this building block lies in its orthogonal protection scheme .[6]

- -Amine (Boc): Acid-labile.[1][2] Removed by Trifluoroacetic acid (TFA).[1][6][7][8]

-

-Amine (Dde): Nucleophile-labile.[1][2] Removed by Hydrazine (

-

Carboxyl (Free/Salt): Available for coupling to resin or amines.[1]

This orthogonality allows the lysine residue to be incorporated into a Boc-strategy synthesis where the side chain remains protected during TFA treatments, or used as an N-terminal cap in Fmoc synthesis for subsequent side-chain derivatization.[1][2]

Visualization: Orthogonal Cleavage Map

The following diagram illustrates the structural components and their specific cleavage conditions.

Caption: Orthogonal stability profile showing selective cleavage of Boc by acid and Dde by hydrazine.

Experimental Protocols

Protocol A: Desalting (Removal of DCHA)

Context: The DCHA counterion is a secondary amine that can compete with the amino acid during activation or cause racemization. It is highly recommended to convert the salt to the free acid before use in critical couplings.

-

Dissolution: Dissolve the Boc-L-Lys(Dde)-OH·DCHA salt in Ethyl Acetate (EtOAc) (approx. 10 mL per gram).[1]

-

Acid Wash: Transfer to a separatory funnel and wash with cold 5%

(aq) or 0.5 N HCl (3 x 10 mL). The acid protonates the DCHA, moving it to the aqueous layer. -

Brine Wash: Wash the organic layer with saturated NaCl solution (brine) (1 x 10 mL) to remove excess acid.

-

Drying: Dry the organic layer over anhydrous

or -

Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure (rotary evaporator) to yield the Boc-L-Lys(Dde)-OH free acid as a viscous oil or foam.[1][2]

-

Usage: Use immediately for coupling.

Protocol B: Dde Deprotection (Hydrazine Method)

Context: Removal of the Dde group to expose the

-

Reagent Prep: Prepare a solution of 2% Hydrazine Monohydrate (

) in DMF . -

Reaction: Treat the resin-bound peptide (swollen in DMF) with the hydrazine solution.

-

Batch 1: 5 minutes (flow wash).[1]

-

Batch 2: 10 minutes (incubation).

-

Batch 3: 10 minutes (incubation).

-

-

Monitoring: Check the UV absorbance of the filtrate at 290 nm. Deprotection is complete when absorbance plateaus.[2]

-

Washing: Wash the resin extensively with DMF (5 x 2 min) to remove all traces of hydrazine and the indazole byproduct.

-

Critical Step: Ensure complete removal of hydrazine before proceeding to coupling, as residual hydrazine can cleave active esters.

-

Protocol C: Coupling Strategy

Context: Coupling the desalted free acid to the N-terminus of a peptide chain.

-

Activation: Dissolve the free acid (from Protocol A) in DMF/DCM.

-

Reagents: Use standard carbodiimide (DIC/Oxyma) or phosphonium/uronium (PyBOP, HATU) activation.

-

Note: If using HATU/HBTU, ensure the DCHA is fully removed (Protocol A) or use a slight excess of acid to neutralize the salt in situ (less recommended).[1]

-

-

Stoichiometry: Use 3-5 equivalents of amino acid relative to resin loading.

-

Time: Allow to react for 1-2 hours at room temperature.

-

Test: Confirm coupling via Kaiser Test (ninhydrin) or Chloranil test.

Synthesis Workflow & Logic

The following flowchart details the decision-making process for integrating this building block into a peptide synthesis campaign.

Caption: Decision tree for utilizing Boc-L-Lys(Dde)-OH in peptide modification workflows.

Handling and Stability

-

Hygroscopicity: The DCHA salt is generally non-hygroscopic compared to the free acid, but prolonged exposure to moisture can lead to hydrolysis. Store in a desiccator.

-

Temperature: Long-term storage at

is ideal, though -

Dde Migration: While Dde is stable to TFA, it can migrate to the

-amine if the

References

Sources

- 1. Fmoc-Lys(Dde)-OH | C31H36N2O6 | CID 135404832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Boc-l-lys(dde)-oh dcha | 444795-66-8 [sigmaaldrich.com]

- 3. Boc-Lys(Boc)-OH . DCHA Novabiochem 15098-69-8 [sigmaaldrich.com]

- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. rsc.org [rsc.org]

The Dde Protecting Group: Mechanisms, Orthogonality, and Protocols for Advanced Peptide Synthesis

Executive Summary

The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) protecting group represents a pivotal advancement in solid-phase peptide synthesis (SPPS), specifically designed to enable orthogonal side-chain modification .[1][2][3][4][5] Unlike standard acid-labile (Boc/tBu) or base-labile (Fmoc) groups, Dde is cleaved via nucleophilic displacement by hydrazine. This unique reactivity profile allows researchers to selectively unmask specific amine residues (typically Lysine) for branching, cyclization, or labeling without disturbing the growing peptide chain or other side-chain protections.

This guide details the discovery, chemical mechanism, and operational protocols for Dde and its sterically stabilized variant, ivDde , providing a self-validating framework for complex peptide engineering.

Historical Context & Discovery

The Dde group was introduced in 1993 by Bycroft et al. at the University of Nottingham. The primary motivation was the "orthogonality gap" in Fmoc/tBu chemistry. While Fmoc is removed by bases (piperidine) and tBu by acids (TFA), chemists lacked a third dimension of protection that could be removed under mild, neutral conditions to allow for site-specific modification on-resin.

Bycroft exploited the stability of vinylogous amides . The condensation of 2-acetyldimedone with a primary amine yields a structure stabilized by an intramolecular hydrogen bond, rendering it stable to both TFA and piperidine, yet susceptible to nucleophiles like hydrazine.

Chemical Mechanism: The Vinylogous Amide System

Stability and Resonance

The Dde group masks primary amines as vinylogous amides. The stability of this adduct arises from the delocalization of the nitrogen lone pair into the conjugated enone system of the dimedone ring. This resonance creates a "push-pull" electronic system that resists hydrolysis under standard SPPS conditions.

Deprotection Mechanism (The Hydrazine Trigger)

The cleavage of Dde is driven by the alpha-effect of hydrazine.

-

Nucleophilic Attack: Hydrazine attacks one of the carbonyl carbons on the Dde ring.[4]

-

Cyclization: The intermediate undergoes rapid intramolecular cyclization.

-

Release: This forms a thermodynamically stable pyrazole byproduct (3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole) and releases the free amine.

The Migration Issue & ivDde Solution

A critical limitation of first-generation Dde is transamination (migration) . During Fmoc removal with piperidine, the Dde group can migrate from a lysine side chain to a free alpha-amine or another lysine.[6][7][8]

-

Cause: The exocyclic double bond is accessible to nucleophilic attack by free amines.

-

Solution (ivDde): The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) variant incorporates a bulky isovaleryl side chain. This steric bulk blocks the trajectory of incoming nucleophiles (inter-chain amines) while still allowing the smaller hydrazine molecule to effect deprotection.

Visualization of Mechanisms[3]

Diagram 1: Dde Deprotection & Orthogonality Logic

The following diagram illustrates the chemical pathway of hydrazine-mediated deprotection and the decision logic for selecting Dde vs. ivDde.

Caption: Mechanism of hydrazine-mediated Dde cleavage and its stability profile against standard SPPS reagents.

Experimental Protocols

Protocol A: On-Resin Deprotection of Dde/ivDde

Objective: Selectively remove Dde/ivDde from a Lysine side chain without cleaving the peptide from the resin or removing tBu-based protections.

Reagents:

Step-by-Step Workflow:

-

Swelling: Ensure the resin is fully swollen in DMF (10 mins).

-

Addition: Add the 2% Hydrazine/DMF solution to the reaction vessel (10 mL per gram of resin).

-

Reaction: Agitate at room temperature for 3 minutes .

-

Note: The solution may turn yellow due to the formation of the indazole byproduct.

-

-

Drain & Repeat: Drain the vessel. Repeat the hydrazine treatment 2 more times (3 x 3 min total).

-

Causality: Multiple short exposures are more efficient than one long exposure because the byproduct can inhibit the reaction equilibrium.

-

-

Monitoring (Self-Validation): Collect the filtrate. Measure UV absorbance at 290 nm . If the third filtrate shows significant absorbance compared to the blank, perform a fourth treatment.

-

Washing: Wash the resin extensively with DMF (5 x 2 min) to remove all traces of hydrazine.

-

Critical: Residual hydrazine will prematurely remove Fmoc groups in subsequent coupling steps.

-

Protocol B: Prevention of Migration (ivDde Usage)

Objective: Synthesize sequences containing free amines without Dde migration.

Guideline:

-

If the lysine with the orthogonal group is followed by many subsequent Fmoc deprotection cycles, ALWAYS use ivDde instead of Dde.

-

Alternative Fmoc Removal: If using standard Dde, replace Piperidine with DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and shorter reaction times (2%, 3 x 3 min) for Fmoc removal, as DBU promotes less migration than piperidine.

Comparative Data: Stability & Orthogonality[1][3][4][7][8][11]

The following table summarizes the stability of Dde compared to standard protecting groups, validating its role in orthogonal strategies.

| Reagent / Condition | Fmoc Group | Boc / tBu Group | Dde / ivDde Group | Result |

| 20% Piperidine / DMF | Cleaved | Stable | Stable* | Allows Fmoc removal while Dde remains.[3] |

| 95% TFA (Acid) | Stable | Cleaved | Stable | Allows global deprotection while Dde remains (rare). |

| 2% Hydrazine / DMF | Cleaved | Stable | Cleaved | Orthogonal Trigger. |

| H2 / Pd (C) | Stable | Stable | Stable | Compatible with benzyl deprotection. |

*Note: Standard Dde is chemically stable to piperidine but prone to migration; ivDde is physically stable due to steric hindrance.

Applications in Chemical Biology

Branching & Cyclization Workflow

Dde is the gold standard for "Head-to-Tail" or "Side-Chain-to-Side-Chain" cyclization.

Caption: Standard workflow for site-specific modification using Dde/ivDde.

On-Resin Labeling

Researchers use Fmoc-Lys(Dde)-OH to introduce a specific site for fluorescent labeling.[11]

-

Synthesize full peptide.

-

Cap N-terminus (e.g., acetylation).[12]

-

Couple Fluorophore (e.g., FITC) to the epsilon-amine of Lysine.

References

-

Bycroft, B. W., et al. (1993). A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications.[5][7] Link

-

Chhabra, S. R., et al. (1998). An appraisal of new variants of Dde amine protecting group for solid phase peptide synthesis.[7] Tetrahedron Letters.[5][7] Link

-

Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[6][7] Journal of Peptide Research.[5][6] Link

-

Diaz-Mochon, J. J., et al. (2004). Selective orthogonal deprotection of the Dde group in the presence of Fmoc. Organic Letters.[5][7] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

- 12. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 13. researchgate.net [researchgate.net]

- 14. biotage.com [biotage.com]

- 15. drivehq.com [drivehq.com]

Methodological & Application

using Boc-l-lys(dde)-oh dcha in solid-phase peptide synthesis (SPPS)

Application Note: Utilizing Boc-L-Lys(Dde)-OH·DCHA in Solid-Phase Peptide Synthesis (SPPS) for Orthogonal Site-Specific Modification

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Strategic Rationale

In modern solid-phase peptide synthesis (SPPS), the design of complex architectures—such as branched peptides, cyclic peptides, and fluorophore-conjugated probes—requires highly precise, orthogonal protection strategies. Boc-L-Lys(Dde)-OH·DCHA is a specialized building block engineered for this exact purpose.

As an Application Scientist, I emphasize that the successful incorporation of this molecule hinges on mastering two critical inflection points:

-

The DCHA Salt Conversion: The molecule is supplied as a dicyclohexylamine (DCHA) salt to ensure shelf-stability and crystallinity[1]. However, this bulky secondary amine must be quantitatively removed prior to activation to prevent the quenching of coupling reagents[2].

-

The Tri-Orthogonal Paradigm: The Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) group protects the

-amino side chain of lysine. It is stable to the basic conditions of Fmoc removal (20% piperidine) and the highly acidic conditions of Boc removal (95% TFA)[3]. It is exclusively cleaved by bis-

The Causality of N-Terminal Boc Protection: A frequent pitfall in SPPS is attempting to remove a Dde group while the N-terminus is protected by Fmoc. Because hydrazine is a strong nucleophile, it will rapidly cleave both the Dde and the Fmoc groups, destroying the orthogonality[4]. Therefore, when introducing a lysine for downstream side-chain modification, the N-terminus of the peptide must be capped with a hydrazine-stable group, such as Boc[4].

Visualizing the Orthogonality Logic

Caption: Logical mapping of the tri-orthogonal protection strategy (Boc/Dde/tBu) during SPPS.

Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system , ensuring that analytical checkpoints are met before proceeding to the next synthetic step.

Protocol 1: Conversion of DCHA Salt to the Free Acid

Mechanistic Insight: The DCHA salt must be partitioned into an aqueous layer using a weak acid. Strong acids or room-temperature conditions risk premature cleavage of the acid-labile Boc group. Ice-cold phosphoric acid ensures safe protonation of the DCHA counterion[2][5].

-

Suspension: Suspend 1.0 equivalent of Boc-L-Lys(Dde)-OH·DCHA in 10 volumes of ethyl acetate (EtOAc) in a separatory funnel[5].

-

Acidification: Add 1.2 equivalents of ice-cold 10% phosphoric acid (H

PO -

Partitioning: Shake vigorously until all solid material has dissolved and two clear phases emerge[5].

-

Self-Validation (pH Check): Test the pH of the lower aqueous phase; it must be between pH 2 and 3 to ensure complete DCHA removal[2].

-

Washing: Separate the organic layer and wash it twice with brine (NaCl) to remove residual acid[5].

-

Isolation: Dry the organic phase over anhydrous Na

SO

Protocol 2: Coupling to the Peptide Resin

-

Activation: Dissolve the freshly prepared free acid (3-5 eq) and HBTU (3-5 eq) in DMF. Add DIPEA (6-10 eq) and pre-activate for 2 minutes[2].

-

Coupling: Add the activated solution to the peptide-resin and agitate for 1-2 hours at room temperature[2].

-

Self-Validation (Kaiser Test): Perform a Kaiser test on a micro-cleaved resin sample. A yellow/colorless result indicates the absence of free primary amines, confirming a successful coupling[6].

Protocol 3: Selective On-Resin Dde Deprotection

Mechanistic Insight: Hydrazine acts as a bis-

-

Preparation: Swell the peptide-resin in DMF for 15 minutes.

-

Deprotection: Prepare a fresh solution of 2-3% (v/v) hydrazine monohydrate in DMF. Add approximately 10 mL of this solution per gram of resin[3].

-

Agitation: Agitate for 3 to 5 minutes, then drain and collect the solution[3]. Repeat this treatment 2 to 3 times.

-

Self-Validation (UV Monitoring): Measure the UV absorbance of the collected fractions at 290 nm. Deprotection is definitively complete when the absorbance drops to the baseline level of pure DMF.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of hydrazine before introducing the side-chain modification reagent.

Workflow Visualization

Caption: Step-by-step workflow for utilizing Boc-Lys(Dde)-OH in site-specific modification.

Quantitative Data & Troubleshooting

Table 1: Orthogonality Matrix of Common SPPS Protecting Groups This matrix dictates the chemical logic of the workflow, proving why Boc must be paired with Dde.

| Protecting Group | 20% Piperidine (Base) | 2% Hydrazine (Nucleophile) | 95% TFA (Acid) |

| Fmoc ( | Cleaved | Cleaved (Non-Orthogonal) | Stable |

| Boc ( | Stable | Stable (Orthogonal) | Cleaved |

| Dde ( | Stable | Cleaved | Stable |

| tBu / Trt (Side chains) | Stable | Stable | Cleaved |

Table 2: Troubleshooting Guide for Dde Chemistry

| Issue | Mechanistic Cause | Corrective Action |

| Incomplete Coupling | DCHA salt was not fully removed, neutralizing the coupling reagent. | Ensure the aqueous phase is strictly pH 2-3 during the EtOAc extraction protocol. |

| Premature Fmoc Loss | Hydrazine is a strong nucleophile that rapidly cleaves Fmoc groups. | Always protect the N-terminus with Boc prior to hydrazine treatment[4]. |

| Sluggish Dde Cleavage | Steric hindrance or peptide aggregation near the C-terminus[7]. | Increase hydrazine concentration to 5-10%, or add DBU as a catalyst[7]. |

| Dde Migration | Dde can migrate to unprotected amines during prolonged piperidine exposure[7]. | Minimize exposure to piperidine; use hydroxylamine/imidazole as a milder alternative if migration occurs[3]. |

References

-

A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - National Institutes of Health (PMC). URL:[Link]

Sources

- 1. bachem.com [bachem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Content Not Available [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Selecting Orthogonal Building Blocks [sigmaaldrich.com]

Application Note: Branched Peptide Synthesis via Boc-L-Lys(Dde)-OH DCHA

[1][2]

Abstract

The synthesis of complex peptide architectures, such as Multiple Antigen Peptides (MAPs), dendrimers, and ubiquitin-like conjugates, requires robust orthogonal protection strategies.[1][2][3] This guide details the application of Boc-L-Lys(Dde)-OH DCHA (dicyclohexylamine salt) in Boc-chemistry Solid Phase Peptide Synthesis (SPPS).[4][2] By leveraging the acid-stability of the Dde group (stable to TFA) and its lability to hydrazine, researchers can achieve precise, site-specific branching on the lysine side chain while maintaining the integrity of the growing peptide backbone.

Introduction: The Orthogonal Advantage

In standard Boc SPPS, the

Boc-L-Lys(Dde)-OH provides this critical orthogonality:

- -Amine (Boc): Removed by Trifluoroacetic Acid (TFA).[4][2][5]

- -Amine (Dde): 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl.[4][2][6] Stable to TFA and HF; removed by Hydrazine .[2]

-

Side Chains (Bzl/Z): Stable to TFA and Hydrazine; removed by HF.

This "Three-Dimensional" protection scheme allows the main chain to be fully assembled using standard Boc chemistry, followed by selective unmasking of the lysine side chain for branch synthesis, all before the final cleavage from the resin.

Chemical Profile[1][2][5][7][8][9][10][11][12][13][14]

Pre-Synthesis Protocol: Desalting DCHA

Objective: Convert the stable storage form (DCHA salt) into the reactive free acid form.[2] Why: The dicyclohexylamine counter-ion is a secondary amine that will compete with the amino acid during activation, leading to low coupling yields and capping of the resin.

Materials

-

Ethyl Acetate (EtOAc) or Dichloromethane (DCM)[2]

-

0.5 N or 1.0 N Potassium Bisulfate (

) or 10% Citric Acid (ice cold)[2] -

Saturated NaCl (Brine)[2]

-

Anhydrous Magnesium Sulfate (

)[2]

Step-by-Step Procedure

-

Dissolution: Suspend the required amount of Boc-L-Lys(Dde)-OH · DCHA in EtOAc (approx. 10 mL per gram).[2]

-

Extraction: Transfer to a separatory funnel. Wash the organic layer 3 times with ice-cold 0.5 N

(or 10% Citric Acid).[2] -

Washing: Wash the organic layer once with water and once with brine to remove residual acid.[2]

-

Drying: Collect the organic layer and dry over anhydrous

for 20 minutes. Filter off the solid. -

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the Boc-L-Lys(Dde)-OH free acid as a viscous oil or foam.[2]

-

Note: Use immediately for coupling or store under vacuum/desiccator.[2]

-

Core Protocol: Branched Peptide Assembly (Boc-SPPS)[1][2][4]

Phase A: Main Chain Assembly

Resin Selection: MBHA (Methylbenzhydrylamine) resin is recommended for Boc chemistry to yield C-terminal amides, compatible with HF cleavage.[4][2]

-

Standard Coupling: Synthesize the linear sequence up to the branch point using standard Boc/TFA cycles.

-

Branch Point Incorporation: Couple the desalted Boc-L-Lys(Dde)-OH (3-fold excess) using standard activation (e.g., DIC/HOBt).[4][2]

-

Verification: Perform Kaiser test to ensure complete coupling.[2]

-

-

Elongation: Continue synthesizing the main chain (N-terminal direction) to completion.

-

Final N-Terminal Capping: If the N-terminus of the main chain should remain distinct from the branch, ensure it is protected (e.g., Acetylated or left with final Boc group if it is to be removed later).

Phase B: Selective Side-Chain Deprotection (Dde Removal)

Reagent: 2% Hydrazine monohydrate in DMF (

-

Wash: Wash resin with DMF (3 x 1 min).

-

Deprotection: Treat resin with 2% Hydrazine/DMF for 3 minutes .[2] Drain.

-

Repeat: Treat with fresh 2% Hydrazine/DMF for 3 x 5 minutes .

-

Monitoring: The reaction produces an indazole byproduct with high UV absorbance at 290 nm. Deprotection is complete when the UV absorbance of the filtrate plateaus or disappears.

-

-

Wash: Wash extensively with DMF (5 x 1 min) then DCM (3 x 1 min) to remove all traces of hydrazine.[2]

-

Critical: Residual hydrazine will prematurely remove Fmoc groups (if using a hybrid strategy) or react with active esters in the next coupling.[2]

-

Phase C: Branch Synthesis

The

-

Branch Coupling: Couple the first amino acid of the branch to the

-amine.-

Recommendation: Use a strong activation method (e.g., HATU/HOAt) as the side-chain amine can be sterically hindered.[2]

-

-

Branch Elongation: Continue the synthesis of the branch sequence using standard Boc/TFA cycles.

-

Note: Both the main chain N-terminus (if deprotected) and the branch N-terminus will grow simultaneously if not differentially protected. To grow only the branch, the main chain N-terminus must be capped or protected with a group stable to Boc chemistry (e.g., Z-group, though Z is partially stable to TFA, it's better to Acetylate if the N-term is not needed, or use orthogonal Fmoc on the branch if feasible/compatible).

-

Phase D: Final Cleavage[2][4][5][6]

-

Preparation: Wash resin with DCM and dry under nitrogen.[2]

-

Cleavage: Perform High-HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) cleavage.[4][2]

-

Action: This removes the resin linker, the N-terminal Boc groups (branch and main chain), and benzyl-based side-chain protectors.

-

-

Precipitation: Precipitate crude peptide in cold diethyl ether.

Visual Workflows

Figure 1: Orthogonal Protection Strategy

Caption: Orthogonality matrix showing reagent compatibility. Dde allows selective side-chain manipulation without affecting Boc or Bzl groups.[4][11]

Figure 2: Branched Synthesis Workflow

Caption: Step-by-step workflow from salt conversion to final branched peptide cleavage.

Technical Considerations & Troubleshooting

Dde Migration

-

Risk: In Fmoc chemistry, Dde can migrate from the

to the -

Boc Context: In Boc chemistry, the primary deprotection reagent is TFA (acidic), where migration is negligible.[2] However, during the neutralization step (DIEA/DMF), the alpha-amine is free and basic.

-

Mitigation: Minimize the time the peptide sits in the neutralized state (DIEA wash) before the next coupling. Ensure efficient coupling to "cap" the alpha-amine quickly.

Hydrazine Handling[3][4][7][11][12][13]

-

Safety: Hydrazine is toxic and potentially carcinogenic.[2] Handle in a fume hood.

-

Side Reactions: Hydrazine can reduce allyl protecting groups (if present).[2] If using Alloc/Allyl elsewhere, add Allyl Alcohol to the deprotection cocktail as a scavenger.

Quantitative Data: Dde Stability

| Reagent | Condition | Dde Stability | Action |

| TFA | 50% in DCM (30 min) | Stable | Removes Boc |

| Hydrazine | 2% in DMF (15 min) | Labile | Removes Dde |

| Piperidine | 20% in DMF | Stable | Removes Fmoc |

| DIEA | 10% in DMF | Stable | Neutralization |

References

-

BenchChem. (2025).[1][2][6] A Comprehensive Technical Guide to Hydrazine-Mediated Cleavage of the Dde Protecting Group. Retrieved from [2]

-

Merck (Sigma-Aldrich). Fmoc-Lys(Dde)-OH and Orthogonal Protection Strategies. Retrieved from [4][2]

-

Peptide.com. Converting Boc-Amino Acid DCHA Salts to Free Acids (Technical Bulletin 1137). Retrieved from [2]

-

Augustyns, K., et al. (1998).[2] The use of the Dde protecting group in the synthesis of branched peptides. Journal of Peptide Science.

-

Bycroft, B. W., et al. (1993).[2] A new multi-detachable protecting group for the synthesis of branched peptides. Journal of the Chemical Society, Chemical Communications.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Fmoc-Lys(Dde)-OH Novabiochem 150629-67-7 [sigmaaldrich.com]

- 3. kohan.com.tw [kohan.com.tw]

- 4. Boc-l-lys(dde)-oh dcha | 444795-66-8 [sigmaaldrich.com]

- 5. chempep.com [chempep.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. BOc-l-lys(dde)-oh dcha|BLD Pharm [bldpharm.com]

- 8. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 9. peptide.com [peptide.com]

- 10. researchgate.net [researchgate.net]

- 11. peptide.com [peptide.com]

Application Note: Precision Site-Specific Peptide Modification Leveraging Orthogonal Fmoc-Lys(Dde)-OH Chemistry

Introduction & Mechanistic Rationale

The development of complex peptide therapeutics, branched architectures, and targeted biochemical probes frequently requires the site-specific conjugation of functional moieties (e.g., fluorophores, PEG chains, or lipids) to a peptide backbone. Achieving this on a solid support necessitates an orthogonal protection strategy. The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group, typically applied to the

The power of the Fmoc/Dde strategy lies in its strict chemical orthogonality. While the N-terminal Fmoc group is base-labile (cleaved by 20% piperidine) and standard side-chain protecting groups (e.g., tBu, Boc, Trt) are acid-labile (cleaved by 95% TFA), the Dde group is a vinylogous amide. It is completely stable to both standard basic and acidic conditions used in Solid-Phase Peptide Synthesis (SPPS) [2]. Instead, Dde is exclusively vulnerable to

Logical relationship of orthogonal protecting groups in Fmoc SPPS.

Quantitative Data & Reagent Optimization

The selective removal of Dde must be carefully calibrated. Over-exposure to hydrazine or the use of excessive concentrations can compromise the integrity of the peptide. For instance, high concentrations of hydrazine can cause unintended cleavage of Fmoc groups or catalyze the conversion of arginine residues to ornithine [1].

The table below summarizes the causality behind the optimized parameters for Dde cleavage:

| Parameter | Optimized Condition | Sub-optimal Condition | Mechanistic Consequence of Sub-optimal Choice |

| Hydrazine Conc. | 2% - 4% (v/v) | > 5% (v/v) | Promotes premature Fmoc cleavage and irreversible Arg |

| Deprotection Time | 3 x 3 min treatments | 1 x 30 min treatment | Accumulation of the pyrazole byproduct slows reaction kinetics; increases risk of Dde migration [2, 3]. |

| N-Terminal State | Boc-protected or Acetylated | Fmoc-protected | Hydrazine slowly cleaves Fmoc. Partial removal leads to off-target dual-conjugation at the N-terminus [3]. |

| Solvent | DMF or NBP | DCM | DCM causes poor resin swelling, preventing nucleophilic penetration to sterically hindered Dde sites [2]. |

Experimental Workflows & Methodologies

The following protocols represent a self-validating system for the incorporation, deprotection, and modification of Lys(Dde).

Step-by-step workflow for site-specific peptide modification using Lys(Dde).

Protocol A: Peptide Assembly and N-Terminal Capping

Causality Check: Hydrazine is not entirely orthogonal to Fmoc; it will cause slow degradation of the Fmoc group. Therefore, the N-terminus must be secured before Dde removal.

-

Coupling: Incorporate Fmoc-Lys(Dde)-OH during standard Fmoc SPPS using standard coupling reagents (e.g., DIC/Oxyma or HATU/DIPEA). The Dde group does not require specialized coupling conditions.

-

Elongation: Continue peptide elongation using 20% piperidine in DMF for Fmoc deprotection. Dde remains fully stable.

-

Capping: For the final N-terminal amino acid, couple a Boc-protected amino acid (e.g., Boc-AA-OH) instead of an Fmoc-protected one. Alternatively, if the N-terminus is not part of the final sequence, acetylate the N-terminus using Acetic Anhydride/DIPEA.

Protocol B: Selective Dde Deprotection (Self-Validating)

Causality Check: Using multiple short treatments (3 x 3 min) rather than one long treatment continuously replenishes the hydrazine nucleophile, driving the reaction forward while washing away the cleaved pyrazole byproduct to prevent equilibrium stalling [2].

-

Resin Preparation: Swell the peptide-resin in DMF for 15 minutes. Drain completely.

-

Cleavage Reagent: Prepare a fresh solution of 2% (v/v) hydrazine monohydrate in DMF.

-

Reaction: Add the hydrazine solution to the resin (approx. 10 mL per gram of resin). Agitate gently for 3 minutes.

-

Validation (UV Monitoring): Drain the cleavage solution into a collection vial. The byproduct of Dde cleavage is a chromophoric indazole derivative that absorbs strongly at 290 nm [3]. Measure the absorbance of the drained solution.

-

Iteration: Repeat the 3-minute hydrazine treatment 2 to 3 more times. The deprotection is validated as complete when the UV absorbance at 290 nm of the drained solution drops to baseline.

-

Washing: Wash the resin extensively with DMF (6 x 1 min) to remove all traces of hydrazine.

Protocol C: On-Resin Site-Specific Modification

-

Conjugation: Add the desired carboxylic acid-functionalized modifying agent (e.g., Palmitic acid, PEG-COOH, or a fluorophore) at 3-5 molar equivalents relative to the resin loading.

-

Activation: Add coupling reagents (e.g., DIC/Oxyma) and a base (DIPEA) in DMF. Agitate for 2-4 hours at room temperature.

-

Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test on a few resin beads. A colorless/yellow bead indicates successful and complete conjugation to the

-amine. A blue bead indicates incomplete coupling, necessitating a second coupling cycle. -

Global Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) for 2 hours to cleave the fully modified peptide from the resin and remove all remaining acid-labile protecting groups.

Troubleshooting: The Dde Migration Phenomenon

A known limitation of the Dde group is its propensity to migrate. During the repetitive 20% piperidine treatments required for Fmoc removal during chain elongation, Dde can occasionally migrate from the

Mechanistic Solution: If the peptide sequence contains multiple lysine residues or requires a highly extended synthesis where migration is a severe risk, replace Fmoc-Lys(Dde)-OH with Fmoc-Lys(ivDde)-OH [4]. The ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) group contains a bulky isovaleryl appendage. This steric hindrance drastically reduces the rate of intramolecular migration, maintaining absolute site-specificity even during prolonged SPPS campaigns [3]. Note that due to this same steric hindrance, ivDde may require slightly longer hydrazine treatment times (e.g., 5 x 3 min) for complete removal.

References

-

Malone, M. A., et al. "Expanding the scope of sustainable peptide synthesis through post-linear synthesis reactions." Green Chemistry, Royal Society of Chemistry, 2026. Available at:[Link]

how to incorporate Boc-l-lys(dde)-oh dcha into a peptide sequence

Application Note: Technical Guide to Incorporating Boc-L-Lys(Dde)-OH·DCHA in Peptide Synthesis

Introduction: The "Third Dimension" of Orthogonality

In complex peptide synthesis, standard two-dimensional orthogonality (e.g., Boc/Benzyl or Fmoc/tBu) is often insufficient when site-specific modification is required. Boc-L-Lys(Dde)-OH (N

While the Boc group protects the

Critical Application Note: Unlike some orthogonal groups that survive final cleavage, Dde is NOT stable to HF (Hydrogen Fluoride) . Therefore, this derivative is exclusively designed for on-resin modification (e.g., cyclization, dye labeling, biotinylation) before the final cleavage of the peptide from the resin.

Pre-Synthesis Protocol: Converting the DCHA Salt

Boc-L-Lys(Dde)-OH is commercially supplied as a Dicyclohexylamine (DCHA) salt to enhance shelf stability. However, the bulky DCHA amine can interfere with coupling efficiency and alter the pH during activation. For high-fidelity synthesis, it is mandatory to convert the salt to the free acid form prior to use.

Protocol: DCHA Salt Removal

Materials:

-

Boc-L-Lys(Dde)-OH·DCHA

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

0.5 M Potassium Bisulfate (KHSO

) or 1 N HCl -

Anhydrous Magnesium Sulfate (MgSO

)

Step-by-Step Procedure:

-

Dissolution: Suspend the Boc-L-Lys(Dde)-OH·DCHA salt in DCM or EtOAc (approx. 10 mL per gram).

-

Extraction: Transfer to a separatory funnel. Wash the organic layer three times with ice-cold 0.5 M KHSO

(or 1 N HCl). -

Washing: Wash the organic layer once with brine (saturated NaCl) to remove residual acid.

-

Drying: Collect the organic layer and dry over anhydrous MgSO

for 20 minutes. Filter off the solid drying agent.[6] -

Isolation: Evaporate the solvent under reduced pressure (rotary evaporator) to yield the Boc-L-Lys(Dde)-OH free acid as a viscous oil or foam.

-

Storage: Use immediately or store desiccated at -20°C.

Figure 1: Workflow for converting the DCHA salt to the reactive free acid form to prevent coupling interference.

Incorporation into the Peptide Sequence

Once converted to the free acid, Boc-L-Lys(Dde)-OH behaves like a standard Boc-amino acid.

Coupling Protocol (Standard Boc-SPPS):

| Parameter | Recommendation | Notes |

| Activator | DIC/HOBt or HBTU/DIEA | HBTU is faster, but DIC/HOBt minimizes racemization risks. |

| Equivalents | 2.5 - 3.0 eq | Slightly lower excess than standard AA to conserve the expensive derivative. |

| Solvent | DMF or NMP | NMP is preferred for difficult sequences. |

| Coupling Time | 1 - 2 Hours | Monitor via Kaiser Test (ninhydrin). |

| Monitoring | Kaiser Test | Should be negative (yellow) after coupling. |

Important: The Dde group is bulky. If coupling the next amino acid onto the N-terminus of the Lys(Dde), ensure double coupling is performed to overcome steric hindrance.

Selective Deprotection and Modification[3][6][8][9]

This is the core utility of this derivative. The Dde group can be removed while the peptide is still on the resin and the N-terminal Boc group is intact.

Reagent: 2% Hydrazine monohydrate in DMF (v/v).[7]

Protocol:

-

N-Terminal Protection: Ensure the N-terminus of the peptide is Boc-protected.[8] Do not remove the final Boc group before this step.

-

Dde Removal:

-

Treat resin with 2% Hydrazine/DMF (25 mL per gram of resin).[7]

-

Incubate for 3 minutes . Drain.

-

Repeat treatment 2 times (3 x 3 min flow or batch).

-

Observation: The solution may turn yellow due to the formation of the indazole byproduct.

-

-

Washing: Wash extensively with DMF (5 x 1 min) to remove all traces of hydrazine.

-

Note: Residual hydrazine will react with subsequent activated esters.

-

-

Verification: Perform a Kaiser test. It should be positive (blue) on the Lysine side chain, confirming the

-amine is free.

Downstream Applications:

-

Cyclization: React the free

-amine with a side-chain acid (e.g., Asp/Glu) using PyBOP/DIEA. -

Labeling: React with FITC, Biotin-NHS, or fatty acids.

Figure 2: The orthogonal workflow allowing side-chain modification while the backbone remains protected.

Critical Considerations & Troubleshooting

Dde Migration (The "Bycroft" Rearrangement)

Dde can migrate from the

-

Risk Factor: High risk if the N-terminus is deprotected (free amine).

-

Mitigation: Always keep the N-terminal amino acid Boc-protected during the hydrazine treatment. Never expose a free N-terminus to hydrazine/Dde conditions.

Stability in HF

As noted in Section 1, Dde is generally not stable to standard HF cleavage conditions (High HF, 0°C). It is cleaved or degraded.[3][8][7]

-

Implication: If your goal is to have a peptide with the Dde group intact after cleavage, you must use a different strategy (e.g., Fmoc chemistry with mild acid cleavage, or very specific low-acidity TFMSA protocols, though success is variable).

Hydrazine Quenching

Hydrazine is a potent nucleophile. If not washed out completely, it will "kill" your next coupling reaction by reacting with the activated ester of your dye or linker.

-

Test: A chloranil test (for secondary amines) can sometimes detect residual hydrazine, but thorough washing (DMF -> DCM -> DMF) is the best defense.

References

-

Bycroft, B. W., et al. (1993). A novel amino protection–deprotection procedure and its application in solid phase peptide synthesis. Journal of the Chemical Society, Chemical Communications, (9), 778-779.

-

Merck Millipore (Novabiochem). Technical Bulletin: Selecting Orthogonal Building Blocks. Sigma-Aldrich Technical Library.

-

BenchChem. Technical Support Information Bulletin 1137: Converting Boc-Amino Acid DCHA Salts to Free Acids.

-

Augustyns, K., et al. (1998). Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine.[4] Journal of Peptide Research, 51(2), 127-133.[4]

Sources

- 1. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 2. Boc-Lys(dde)-OH | Protected Lysine for Peptide Synthesis | Baishixing | ETW [etwinternational.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Investigation on the stability of the Dde protecting group used in peptide synthesis: migration to an unprotected lysine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. merckmillipore.com [merckmillipore.com]

- 8. peptide.com [peptide.com]

Application Note: Dde Deprotection via Hydrazine in DMF

[1][2][3][4][5][6][7]

Introduction & Strategic Utility

The Dde group is a cornerstone of modern orthogonal peptide synthesis. It protects primary amines—typically the

Its primary utility lies in its orthogonality :

-

Stable to: 20% Piperidine (Fmoc removal conditions) and 95% TFA (Boc/tBu removal conditions).

-

Labile to: Nucleophiles, specifically hydrazine (

) and hydroxylamine (

This unique profile allows for "Three-Dimensional" synthesis:

Mechanism of Action

The deprotection of Dde by hydrazine is not a simple hydrolysis but a transamination-like nucleophilic displacement driven by the formation of a thermodynamically stable aromatic heterocycle.

Mechanistic Steps:

-

Nucleophilic Attack: The hydrazine molecule acts as a potent alpha-effect nucleophile, attacking one of the carbonyl carbons on the Dde cyclohexyl ring.

-

Cyclization: The resulting intermediate undergoes rapid intramolecular condensation.

-

Elimination: The reaction expels the peptide amine and forms 3,6,6-trimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole (often referred to as the Dde-indazole byproduct).

Mechanistic Diagram

The following diagram illustrates the transformation from the protected species to the released amine and the indazole byproduct.[1]

Caption: Nucleophilic displacement of the Dde group by hydrazine yielding the stable indazole chromophore.

Experimental Protocol

Critical Pre-Requisites

-

N-Terminal Protection: Hydrazine will remove Fmoc groups .[4] Ensure the N-terminus of the peptide is protected with a Boc group or is permanently capped (acetylated) before initiating Dde removal.[4]

-

Reagent Freshness: Hydrazine monohydrate oxidizes over time. Use a fresh bottle or one stored under inert gas.

Reagents

-

Solvent: DMF (ACS Grade or Peptide Grade).

-

Reagent: Hydrazine Monohydrate (